molecular formula C8H10N6O B14438863 5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-50-3

5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one

Cat. No.: B14438863
CAS No.: 77961-50-3
M. Wt: 206.21 g/mol
InChI Key: VLQNRSSTGTWJTK-UHFFFAOYSA-N
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Description

5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an imidazole derivative with a pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole or pyrimidine compounds .

Scientific Research Applications

5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one is unique due to its combined imidazole and pyrimidine structures, which confer distinct chemical and biological properties. This dual-ring system allows for versatile reactivity and potential therapeutic applications that are not observed in simpler imidazole or pyrimidine compounds .

Properties

CAS No.

77961-50-3

Molecular Formula

C8H10N6O

Molecular Weight

206.21 g/mol

IUPAC Name

5-amino-2-(1H-imidazol-2-ylmethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H10N6O/c9-5-3-12-8(14-7(5)15)13-4-6-10-1-2-11-6/h1-3H,4,9H2,(H,10,11)(H2,12,13,14,15)

InChI Key

VLQNRSSTGTWJTK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)CNC2=NC=C(C(=O)N2)N

Origin of Product

United States

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